1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Preparation of 2,2-difluoroethylamine: This intermediate can be synthesized by the reaction of 2,2-difluoroethanol with ammonia in the presence of a catalyst.
Synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This intermediate is prepared by the reaction of 5-fluoro-1,3-dimethylpyrazole with a suitable aldehyde precursor.
Formation of the final compound: The final step involves the reaction of 2,2-difluoroethylamine with 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-difluoroethyl)-1H-pyrazole-4-amine
- 5-fluoro-1,3-dimethyl-1H-pyrazole-4-amine
- 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole
Uniqueness
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both difluoroethyl and fluoro-dimethyl-pyrazole groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and specificity in various chemical and biological contexts.
Properties
Molecular Formula |
C11H14F3N5 |
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Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14F3N5/c1-7-9(11(14)18(2)17-7)4-15-8-3-16-19(5-8)6-10(12)13/h3,5,10,15H,4,6H2,1-2H3 |
InChI Key |
NSPDDZVRBGDOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC2=CN(N=C2)CC(F)F)F)C |
Origin of Product |
United States |
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